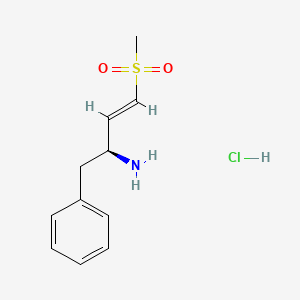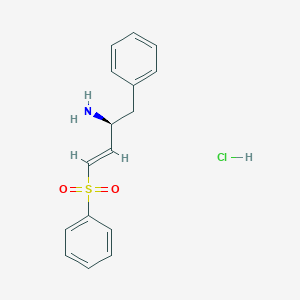
(3-Methoxy-2,4-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-2,4-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and dimethyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Wirkmechanismus
Target of Action
2,4-Dimethyl-3-methoxybenzeneboronic acid is an organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond-forming reactions, such as palladium . These metals play a crucial role in facilitating the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2,4-Dimethyl-3-methoxybenzeneboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting potential for good bioavailability.
Result of Action
The molecular effect of the action of 2,4-Dimethyl-3-methoxybenzeneboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-3-methoxybenzeneboronic acid. For instance, the Suzuki-Miyaura cross-coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . , suggesting that environmental contamination could affect its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2,4-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-methoxy-2,4-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, often achieved through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxy-2,4-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Esterification: Reaction with alcohols to form boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Alcohols: For esterification reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Boronate Esters: From esterification reactions.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-2,4-dimethylphenyl)boronic acid has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but lacks the dimethyl groups.
3,4-Dimethylphenylboronic Acid: Similar structure but lacks the methoxy group.
2,4-Dimethoxyphenylboronic Acid: Similar structure but has an additional methoxy group.
Uniqueness
(3-Methoxy-2,4-dimethylphenyl)boronic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and dimethyl groups can enhance its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
(3-methoxy-2,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWBCRWPSXQKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)OC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B6350875.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)











